molecular formula C10H9BrN2O B7469907 1h-Indole-3-acetamide,7-bromo-

1h-Indole-3-acetamide,7-bromo-

Cat. No. B7469907
M. Wt: 253.09 g/mol
InChI Key: WNKHMFRNEDOBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole-3-acetamide,7-bromo- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of indole and has been found to have various biochemical and physiological effects.

Scientific Research Applications

1h-Indole-3-acetamide,7-bromo- has been studied for its potential applications in various scientific research fields. One area of research that has shown promise is in the study of cancer. Studies have shown that this compound has anti-cancer properties and may be effective in the treatment of certain types of cancer.

Mechanism of Action

The mechanism of action of 1h-Indole-3-acetamide,7-bromo- is not fully understood. However, studies have shown that this compound may work by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Studies have shown that 1h-Indole-3-acetamide,7-bromo- has various biochemical and physiological effects. This compound has been found to have anti-inflammatory properties and may be effective in the treatment of inflammatory diseases. Additionally, studies have shown that this compound may have neuroprotective effects and may be effective in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1h-Indole-3-acetamide,7-bromo- in lab experiments is that it has been extensively studied and has a well-understood synthesis method. Additionally, this compound has been found to have various biochemical and physiological effects, making it a potentially useful tool in scientific research. However, one limitation of using this compound is that it may have toxic effects at high doses, which could limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 1h-Indole-3-acetamide,7-bromo-. One area of research that shows promise is in the development of new cancer treatments. Additionally, this compound may be useful in the development of new treatments for inflammatory diseases and neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 1h-Indole-3-acetamide,7-bromo- is typically achieved through a multi-step process that involves the reaction of indole with various reagents. One common synthesis method involves the reaction of indole with bromoacetic acid to form 3-(bromomethyl)indole. This intermediate is then reacted with potassium acetate and acetic anhydride to form 1h-Indole-3-acetamide,7-bromo-.

properties

IUPAC Name

2-(7-bromo-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKHMFRNEDOBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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